molecular formula C17H20O4 B1226941 Isoamoenylin CAS No. 39499-95-1

Isoamoenylin

Cat. No. B1226941
CAS RN: 39499-95-1
M. Wt: 288.34 g/mol
InChI Key: WYMYMRJMKNLHSF-UHFFFAOYSA-N
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Description

Isoamoenylin is a natural product found in Combretum caffrum, Dendrobium amoenum, and Combretum psidioides with data available.

Scientific Research Applications

Synthesis and Biological Activity

Isoamoenylin, a dihydrostilbene from Dendrobium amoenum, has been synthesized with an overall yield of 60%. It exhibits moderate antioxidative and weak antibacterial activities. This suggests its potential use in applications requiring antioxidant properties and mild antibacterial effects (Venkateswarlu, Raju, & Subbaraju, 2002).

Impact on Agriculture and Environment

While not directly related to Isoamoenylin, studies on similar compounds like isoproturon, a phenylurea herbicide, have shown extensive use in agriculture. These studies highlight the environmental impact and the need for biodegradation methods to address the irrational use of such herbicides. This is relevant for understanding the broader context in which similar compounds operate (Singh, 2017).

Pharmacological Research

The biological activities of Isoorientin, a compound related to Isoamoenylin, have been studied extensively. These include its potential for promoting growth performance and gut health in animals, as well as its apoptotic effects on cancer cells. Such research underlines the broader pharmacological potential of similar compounds (Yuan et al., 2018); (Yuan et al., 2012).

properties

CAS RN

39499-95-1

Product Name

Isoamoenylin

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol

InChI

InChI=1S/C17H20O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h6-11,18H,4-5H2,1-3H3

InChI Key

WYMYMRJMKNLHSF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)O

Other CAS RN

39499-95-1

synonyms

isoamoenylin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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